Ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS number: 361171-68-8) is a chemical compound with the following structure:
C15H15BrN4O2
This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which exhibit interesting biological and pharmacological properties . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One efficient method involves the reaction of 5-amino-1,2,4-triazole-3-carboxylate with an appropriate aryl halide (such as 3-bromophenyl bromide) in the presence of a base and an organic solvent. The esterification of the resulting intermediate with ethyl alcohol yields the desired ethyl ester .
Industrial Production::
Chemical Reactions Analysis
Reactivity:: Ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various reactions, including:
Substitution: It can participate in nucleophilic substitution reactions.
Cyclization: Intramolecular cyclization reactions lead to the formation of the triazolopyrimidine ring system.
Hydrogen Transfer: In certain conditions, hydrogen transfer reactions occur.
Base: A strong base (e.g., potassium carbonate) facilitates the reaction with aryl halides.
Solvent: Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Scientific Research Applications
Medicinal Chemistry: Researchers explore its derivatives as potential drug candidates due to their unique structure and biological activities.
Biological Studies: It may serve as a scaffold for designing bioactive molecules.
Materials Science: Its properties could be harnessed for material development.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. its interactions with molecular targets and signaling pathways are likely involved.
Comparison with Similar Compounds
While no direct analogs are identical to this compound, it shares structural features with other [1,2,4]triazolo[1,5-a]pyrimidines. These related compounds may exhibit distinct properties and applications.
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H20N4O2/c1-3-27-20(26)17-18(15-9-5-4-6-10-15)24-21-22-13-23-25(21)19(17)16-11-7-8-14(2)12-16/h4-13,19H,3H2,1-2H3,(H,22,23,24) |
InChI Key |
RGJXUKYHJLZXRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC(=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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